rac-(1s,3s)-3-(aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride
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Overview
Description
rac-(1s,3s)-3-(aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride: is a synthetic compound with potential applications in various scientific fields. It is characterized by the presence of a cyclobutane ring substituted with an aminomethyl group and a difluoromethyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1s,3s)-3-(aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride typically involves multiple steps:
Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide under specific conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the difluoromethyl group or the cyclobutane ring, potentially leading to the formation of difluoromethylcyclobutane derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Imines, nitriles.
Reduction: Difluoromethylcyclobutane derivatives.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a suitable candidate for studying various organic reaction mechanisms.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes that interact with aminomethyl or difluoromethyl groups.
Biochemical Pathways: It can be used to probe biochemical pathways involving cyclobutane derivatives.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Material Science:
Agriculture: Use as a precursor for agrochemicals.
Mechanism of Action
The mechanism by which rac-(1s,3s)-3-(aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol hydrochloride exerts its effects depends on its interaction with molecular targets. These could include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with specific receptors, leading to modulation of signal transduction pathways.
Pathway Interference: Disruption of biochemical pathways involving cyclobutane derivatives.
Comparison with Similar Compounds
Similar Compounds
- rac-(1s,3s)-3-(aminomethyl)-1-(fluoromethyl)cyclobutan-1-ol hydrochloride
- rac-(1s,3s)-3-(aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride
- rac-(1s,3s)-3-(aminomethyl)-1-(methyl)cyclobutan-1-ol hydrochloride
Uniqueness
- Difluoromethyl Group : The presence of the difluoromethyl group imparts unique electronic and steric properties compared to similar compounds with different substituents.
- Chemical Stability : The difluoromethyl group can enhance the chemical stability of the compound.
- Biological Activity : The specific arrangement of functional groups can lead to distinct biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
2379394-78-0 |
---|---|
Molecular Formula |
C6H12ClF2NO |
Molecular Weight |
187.6 |
Purity |
95 |
Origin of Product |
United States |
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